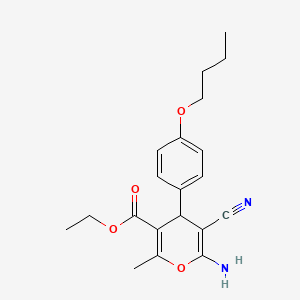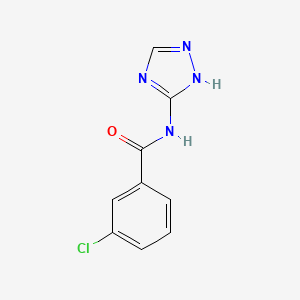![molecular formula C18H21N3O4S B5194702 2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as MSAPB and is a member of the benzamide family of compounds. The purpose of
Mechanism of Action
The mechanism of action of MSAPB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and inflammation. MSAPB has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. MSAPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
MSAPB has been shown to have several biochemical and physiological effects in animal models and cell culture studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. MSAPB has also been shown to reduce the production of inflammatory cytokines and prostaglandins in animal models of inflammation and pain. In addition, MSAPB has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MSAPB has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and anti-inflammatory activity in cell culture and animal models. However, MSAPB has limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MSAPB is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
Future Directions
There are several future directions for research on MSAPB. One area of research is to further investigate the mechanism of action of MSAPB, particularly its effects on topoisomerase IIα and COX-2. Another area of research is to investigate the potential use of MSAPB in combination with other anticancer or anti-inflammatory drugs to enhance its therapeutic effects. In addition, future research could investigate the potential use of MSAPB in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Synthesis Methods
The synthesis of MSAPB involves the reaction of 2-aminobenzamide with N-(propylcarbamoyl)chloride followed by reaction with methylsulfonyl chloride. The final product is obtained after purification through recrystallization. The synthesis of MSAPB has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
MSAPB has been studied for its potential therapeutic applications in several scientific research studies. The compound has been shown to have antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. MSAPB has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, MSAPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-12-19-17(22)13-8-4-6-10-15(13)20-18(23)14-9-5-7-11-16(14)21-26(2,24)25/h4-11,21H,3,12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUSVDGJQGZRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)

